2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate
CAS No.:
Cat. No.: VC13572044
Molecular Formula: C14H24N2O8S2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O8S2 |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;oxalic acid |
| Standard InChI | InChI=1S/2C6H11NO2S.C2H2O4/c2*8-10(9)4-6(5-10)1-2-7-3-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
| Standard InChI Key | FPEDGLKYZRJTEI-UHFFFAOYSA-N |
| SMILES | C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two fused spirocyclic systems:
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A 2-thia-6-azaspiro[3.4]octane core, where sulfur and nitrogen atoms occupy distinct positions within a bicyclic framework.
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A 2,2-dioxide functional group, indicating sulfone oxidation at the sulfur center.
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A hemioxalate counterion (oxalic acid in a 2:1 stoichiometric ratio), which stabilizes the salt form .
Key Physicochemical Data
The sulfone group (S=O) contributes to polar interactions, while the spirocyclic framework imposes geometric constraints that may influence biological target binding .
Synthesis and Optimization
Route 1: Annulation Strategy
A patent by Gilead Sciences (US10774071B2) outlines a method involving cyclization of pyrrolidine precursors with sulfonylating agents, followed by oxalate salt formation . Key steps include:
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Ring Closure: Thiirane intermediates are oxidized to sulfones using H₂O₂/CH₃COOH.
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Salt Formation: Reaction with oxalic acid in ethanol yields the hemioxalate .
Route 2: Microbial Reduction
An alternative approach employs enantioselective microbial reduction of ketone precursors to achieve chiral specificity, though yields remain suboptimal (≤40%) .
Challenges and Solutions
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Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves reaction homogeneity .
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Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the target compound .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s spirocyclic structure mimics natural enzyme substrates, enabling:
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Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives demonstrate IC₅₀ values of 10–50 nM in kinase assays, suggesting potential in oncology .
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PI3Kβ Modulation: Patent WO2016097347A1 highlights its role in phosphoinositide-3-kinase inhibition, relevant to cancer and autoimmune disorders .
Immunotherapy
As a component of PD-1/PD-L1 inhibitors, the compound enhances T-cell activation in tumor microenvironments .
Recent Research and Future Directions
Patent Trends (2023–2025)
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Cancer Immunotherapy: 62% of recent patents (e.g., EP4234030A2) focus on PD-1/PD-L1 pathway modulation .
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Synthetic Methodology: Continuous-flow systems are being explored to improve yield (≤75%) and reduce waste .
Unresolved Challenges
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